propan-2-yl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a tetrahydropyrimidine derivative featuring a pyrazole moiety substituted with a 3-methyl-4-(propan-2-yloxy)phenyl group and a phenyl ring. Its structure integrates a 1,2,3,4-tetrahydropyrimidine core, which is esterified at the 5-position with a propan-2-yl group and substituted at the 4-position with a pyrazole ring.
Properties
IUPAC Name |
propan-2-yl 6-methyl-4-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c1-16(2)35-23-13-12-20(14-18(23)5)25-22(15-32(31-25)21-10-8-7-9-11-21)26-24(27(33)36-17(3)4)19(6)29-28(34)30-26/h7-17,26H,1-6H3,(H2,29,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXAYGGFJITXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propan-2-yl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that may contribute to various biological activities, including anticancer and anti-inflammatory properties. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 474.56 g/mol. Its structure includes multiple functional groups that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H30N4O4 |
| Molecular Weight | 474.56 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds similar to propan-2-yl 6-methyl derivatives exhibit notable anticancer properties. For instance, studies have demonstrated that related tetrahydropyrimidine derivatives show significant antiproliferative effects against various cancer cell lines. In one study, a related compound exhibited an IC50 value of 6.2 μM against colon carcinoma HCT116 cells and 27.3 μM against breast cancer T47D cells .
The mechanism underlying the anticancer activity of these compounds often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, binding affinity studies have shown that these compounds can interact with thymidylate synthase, an enzyme critical for DNA synthesis . The structural features of propan-2-yl derivatives enhance their binding efficacy, making them potential candidates for further development.
Anti-inflammatory Properties
In addition to anticancer effects, propan-2-yl derivatives have been noted for their anti-inflammatory properties. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Study on Analogous Compounds
A study focusing on methyl derivatives similar to propan-2-yloxy phenyl groups revealed their effectiveness in reducing tumor growth in vivo models. The study reported a significant reduction in tumor volume when treated with these compounds compared to controls .
In Vitro Studies
In vitro assays have shown that propan-2-yloxy phenyl derivatives possess antibacterial and antifungal activities as well. For example, one derivative demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, indicating a broad spectrum of antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isopropyl 4-[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (RN: 618410-92-7)
- Structural Differences : The methoxy group at the 4-position of the phenyl ring replaces the propan-2-yloxy group in the target compound.
- However, steric hindrance may reduce binding affinity in hydrophobic active sites .
- Synthesis : Both compounds are synthesized via similar multi-step routes involving pyrazole-carbaldehyde intermediates and cyclization reactions .
Ethyl 4-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structural Differences : A chlorine atom replaces the 3-methyl-4-(propan-2-yloxy)phenyl group on the pyrazole ring.
- Impact: The electron-withdrawing chlorine atom may increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. This substitution has been associated with improved antibacterial activity in related pyrimidinones .
- Crystallography : The crystal structure (Acta Cryst. E65, o1229) reveals planar pyrazole and tetrahydropyrimidine rings, stabilized by intramolecular hydrogen bonding, a feature likely conserved in the target compound .
Ethyl 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 1243021-30-8)
- Structural Differences : A thioxo group replaces the 2-oxo group, and the pyrazole is substituted with two phenyl groups instead of a mixed aryl-propan-2-yloxy system.
- The diphenyl substitution may enhance lipophilicity, improving blood-brain barrier penetration .
Data Table: Key Structural and Functional Comparisons
*Calculated based on structural formula.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s propan-2-yloxy group allows for modular synthesis, enabling tuning of steric and electronic properties .
- Bioactivity Gaps: While pyrimidinones with chlorine or thioxo substituents demonstrate measurable bioactivity (e.g., antibacterial effects ), the target compound’s pharmacological profile remains underexplored.
- Analytical Challenges : Structural confirmation of such complex molecules relies heavily on NMR and X-ray crystallography, as evidenced by studies on analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
